2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-2-26-14-9-7-13(8-10-14)11-18(25)27-12-17(24)23-16-6-4-3-5-15(16)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKPNZXQKICKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with ethyl 4-ethoxyphenylacetate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (CAS 52649-02-2)
- Structure: Similar amino-oxoacetate core but with a para-trifluoromethylphenyl substituent instead of ortho.
- However, steric hindrance is reduced, which may affect binding interactions in biological systems .
- Synthesis : Prepared via condensation of ethyl 2-oxoacetate with 4-(trifluoromethyl)aniline under mild conditions (72% yield) .
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)
- Structure : Methoxy group at the para-position of the phenyl ring instead of ethoxy.
- Impact : The shorter methoxy chain reduces lipophilicity (logP ~1.8 vs. ~2.5 for ethoxy analog), influencing solubility and membrane permeability .
- Analytical Data : Characterized by LCMS (m/z 236.1 [M+H]⁺) and NMR, with distinct shifts for the methoxy protons (δ 3.78 ppm) .
Trifluoromethyl vs. Halogen/Methyl Substituents
Ethyl (3-fluoro-4-methylphenyl)aminoacetate (CAS 69066-06-4)
- Structure : Combines fluoro and methyl groups on the phenyl ring.
- Impact : The electron-withdrawing fluoro group and electron-donating methyl group create a balanced electronic profile, contrasting with the strongly electron-deficient trifluoromethyl group. This affects reactivity in nucleophilic acyl substitution .
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
Amino Linkage vs. Direct Attachment
Ethyl 2-oxo-2-(3-(trifluoromethyl)phenyl)acetate (CAS 110193-60-7)
- Structure: Trifluoromethylphenyl group directly attached to the oxoacetate without an amino linker.
- Spectral Data: ¹H NMR shows a singlet for the carbonyl proton (δ 8.21 ppm), absent in amino-linked analogs .
Alkoxy Chain Length Variation
(2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate
Comparative Data Table
Key Findings and Implications
- Electron-Withdrawing Effects : Trifluoromethyl groups enhance oxidative stability but may reduce nucleophilic reactivity compared to halogens .
- Alkoxy Chain Length : Ethoxy balances lipophilicity and solubility better than methoxy or propoxy, making it advantageous for pharmaceutical intermediates .
Biological Activity
2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate, also known by its CAS number 73790-06-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 346.34 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity in various compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.34 g/mol |
| CAS Number | 73790-06-4 |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of Mycobacterium tuberculosis at concentrations as low as 6.9 μg/mL . The presence of the trifluoromethyl group is believed to contribute to this enhanced activity.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, one study reported that certain derivatives showed higher selectivity indices for COX-2 than the standard drug celecoxib, indicating promising anti-inflammatory activity .
The proposed mechanism of action involves the inhibition of specific enzymes critical for bacterial survival and proliferation. The structural features of the compound allow it to interact effectively with active sites on target proteins, disrupting their function. For instance, the binding affinity to DprE1, an essential enzyme for Mycobacterium tuberculosis, has been highlighted as a potential target for therapeutic intervention .
Case Studies
- Tuberculosis Treatment : A study focused on designing inhibitors for DprE1 identified several compounds with similar structures to this compound that displayed significant inhibitory effects against Mycobacterium tuberculosis at low concentrations. This suggests potential for development into effective anti-tuberculosis agents .
- Inflammation Models : In murine models, compounds derived from similar scaffolds were evaluated for their anti-inflammatory effects. Results indicated a reduction in inflammatory markers and pain responses, supporting the hypothesis that such compounds could be developed into therapeutic agents for inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Coupling of 2-(trifluoromethyl)aniline with glyoxylic acid derivatives to form the oxoacetamide intermediate.
- Step 2 : Esterification with 4-ethoxyphenylacetic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C for sensitive intermediates), and stoichiometric ratios (e.g., 1.2:1 molar ratio of acylating agent to amine) can improve yields. Catalytic DMAP (4-dimethylaminopyridine) may enhance esterification efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., trifluoromethyl at ortho position, ethoxy at para) and ester linkage integrity.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm); retention times compared to standards .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 393 [M+H] observed in similar esters) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester group. Purity >95% reduces decomposition risks. Periodic HPLC checks every 6 months are advised .
Advanced Research Questions
Q. How does the substitution pattern (e.g., trifluoromethyl vs. ethoxy groups) influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Trifluoromethyl Group : Electron-withdrawing effect increases electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols.
- Ethoxy Group : Electron-donating effect stabilizes the phenyl ring but may reduce solubility in polar solvents.
- Experimental Design : Compare reaction rates with analogs (e.g., methyl vs. trifluoromethyl substituents) using kinetic studies (UV-Vis monitoring at 300–400 nm) .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory activity, and how should controls be designed?
- Methodological Answer :
- Assay Selection : Fluorescence-based assays for proteases (e.g., trypsin-like enzymes) or spectrophotometric assays for oxidoreductases.
- Control Setup : Include a positive control (e.g., PMSF for serine proteases) and solvent-only negative controls. Use IC determination with 8–10 concentration points (1 nM–100 μM range) .
- Data Interpretation : Hill slope analysis to assess cooperative binding; Ki values calculated via Cheng-Prusoff equation for competitive inhibition .
Q. How can computational methods (e.g., DFT, molecular docking) predict metabolic stability or toxicity profiles?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., ester bonds) to predict hydrolysis rates.
- Molecular Docking : Use AutoDock Vina to simulate interactions with CYP450 isoforms (e.g., CYP3A4) for metabolic pathway prediction.
- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma AUC via LC-MS/MS) and tissue distribution in rodent models.
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites; synthesize major metabolites for standalone activity testing .
- Experimental Adjustments : Optimize dosing regimens (e.g., QD vs. BID) or formulation (e.g., PEGylation for solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
